Z-YVAD-CMK (trifluoroacetate salt)

Catalog No.
S11192582
CAS No.
M.F
C32H38ClF3N4O11
M. Wt
747.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-YVAD-CMK (trifluoroacetate salt)

Product Name

Z-YVAD-CMK (trifluoroacetate salt)

IUPAC Name

(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C32H38ClF3N4O11

Molecular Weight

747.1 g/mol

InChI

InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1

InChI Key

VIEXXRMVRHEMFV-NWFMSPOZSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O

Z-YVAD-CMK (trifluoroacetate salt) is a potent and selective inhibitor of caspase-1, a cysteine protease that plays a critical role in the inflammatory response and apoptosis. This compound belongs to the class of chloromethyl ketones, which are known for their ability to irreversibly inhibit cysteine proteases by modifying the active site cysteine residue. The trifluoroacetate salt form enhances its solubility and bioavailability, making it suitable for various biological applications.

Z-YVAD-CMK functions primarily through the formation of a covalent bond with the active site cysteine of caspase-1. This reaction leads to the irreversible inhibition of the enzyme, preventing it from cleaving its substrates, such as interleukin-1β and interleukin-18, which are crucial mediators of inflammation. The specificity of Z-YVAD-CMK for caspase-1 allows it to effectively modulate inflammatory pathways without broadly inhibiting other caspases, making it a valuable tool in research and potential therapeutic applications.

Z-YVAD-CMK has demonstrated significant biological activity in various studies. It has been shown to inhibit caspase-1 activation in models of inflammation and cell death, particularly in the context of pyroptosis—a form of programmed cell death associated with inflammation. In animal models, treatment with Z-YVAD-CMK has been linked to reduced vascular inflammation and lesion development in conditions such as atherosclerosis and intracerebral hemorrhage. Additionally, its use has been associated with improved neurological outcomes following brain injuries by mitigating inflammatory responses .

The synthesis of Z-YVAD-CMK typically involves the following steps:

  • Protection of Amino Acids: The amino acids are protected using standard techniques to prevent unwanted reactions.
  • Coupling Reaction: The protected amino acids are coupled using coupling reagents like HBTU or DIC to form a peptide bond.
  • Formation of Chloromethyl Ketone: The chloromethyl ketone functionality is introduced through specific reactions involving chloromethylation.
  • Deprotection: The protecting groups are removed to yield the final product, Z-YVAD-CMK.

The trifluoroacetate salt form can be obtained by neutralizing the free base form with trifluoroacetic acid.

Z-YVAD-CMK is primarily used in research settings to study the role of caspase-1 in various biological processes, including:

  • Inflammation: Investigating its role in inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
  • Neuroprotection: Exploring its potential in protecting against neurodegenerative diseases by inhibiting inflammatory pathways.
  • Cell Death Studies: Understanding mechanisms of pyroptosis and apoptosis in different cellular contexts.

Its ability to selectively inhibit caspase-1 makes it an important tool for dissecting complex signaling pathways involved in immune responses.

Studies have shown that Z-YVAD-CMK interacts specifically with caspase-1, leading to its inhibition while sparing other caspases like caspase-3 and caspase-7. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential. Interaction studies often utilize biochemical assays to measure the effects on enzyme activity and downstream signaling pathways affected by caspase-1 inhibition .

Z-YVAD-CMK is part of a broader class of caspase inhibitors, each with unique properties and specificities. Here are some similar compounds:

Compound NameTarget CaspasesUnique Features
Ac-YVAD-CMKCaspase-1Acetylated version; improved cell permeability
Z-DEVD-CMKCaspase-3Broad-spectrum inhibitor for apoptosis-related caspases
Z-VAD-FMKPan-caspasesNon-selective; inhibits multiple caspases
Ac-FLTD-CMKCaspases 1, 4, 5Designed specifically for GSDMD inhibition

Uniqueness: Z-YVAD-CMK's specificity for caspase-1 distinguishes it from other inhibitors that may affect multiple caspases or have broader activity profiles. This selectivity is particularly valuable in research focused on understanding the specific roles of caspase-1 in inflammation and cell death.

Z-YVAD-CMK (trifluoroacetate salt) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: N-[(benzyloxy)carbonyl]-L-tyrosyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-4-chloro-3-oxo-1-(trifluoroacetyl)butyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate. Its molecular formula is C₃₂H₃₈ClF₃N₄O₁₁, with a molecular weight of 747.1 g/mol in the trifluoroacetate salt form. The compound’s CAS registry number is 402474-85-5, and it is alternatively referred to as Cbz-Tyr-Val-Ala-Asp-CH₂Cl·TFA or Ac-YVAD-CMK in scientific literature.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number402474-85-5
Molecular Formula (Salt)C₃₂H₃₈ClF₃N₄O₁₁
Molecular Weight (Salt)747.1 g/mol
IUPAC NameSee above
SynonymsZ-YVAD-CMK, Ac-YVAD-CMK

The "Z" prefix denotes the benzyloxycarbonyl (Cbz) protecting group on the N-terminus of the tyrosine residue, while "CMK" refers to the chloromethyl ketone moiety at the C-terminal aspartic acid. The trifluoroacetate counterion originates from the salt formation with trifluoroacetic acid during purification.

Historical Development as a Caspase Inhibitor

The development of Z-YVAD-CMK emerged alongside the discovery of caspases in the 1990s, when researchers sought tools to dissect apoptotic signaling pathways. Early studies by Knies et al. (1998) demonstrated its efficacy in inhibiting caspase-1 (interleukin-1β converting enzyme, or ICE), which processes pro-inflammatory cytokines like interleukin-1β. Parallel work revealed its cross-reactivity with caspase-3, a key executioner protease in apoptosis.

By the early 2000s, Z-YVAD-CMK became integral to studies exploring inflammasome activation, a process where caspase-1 cleaves gasdermin D to induce pyroptosis. Its irreversible inhibition mechanism—mediated by the CMK group alkylating the catalytic cysteine in caspases—distinguished it from reversible inhibitors like Ac-YVAD-CHO. This property enabled precise temporal control in experimental models, cementing its utility in apoptosis and inflammation research.

Structural Characteristics and Functional Groups

Z-YVAD-CMK’s structure comprises four modular components:

  • Benzyloxycarbonyl (Cbz) Group: Protects the N-terminal tyrosine during synthesis and enhances cellular permeability.
  • Tetrapeptide Backbone (YVAD): Mirrors the caspase-1 cleavage site in pro-interleukin-1β, ensuring substrate specificity.
  • Chloromethyl Ketone (CMK): Reacts irreversibly with caspase active-site cysteines via nucleophilic substitution, forming a thioether bond.
  • Trifluoroacetate Counterion: Improves solubility in aqueous buffers and stabilizes the compound during storage.

Table 2: Functional Groups and Their Roles

Functional GroupRole
Benzyloxycarbonyl (Cbz)N-terminal protection; enhances lipophilicity
YVAD peptideSubstrate recognition motif for caspases
Chloromethyl ketoneIrreversible caspase inhibition
TrifluoroacetateSalt form for improved solubility

The YVAD sequence (tyrosine-valine-alanine-aspartic acid) is critical for binding caspase-1’s active site, while the CMK group ensures covalent modification of the catalytic cysteine (Cys285 in caspase-1). Structural analyses indicate that the trifluoroacetate salt does not participate in enzymatic interactions but mitigates aggregation in solution.

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

746.2177702 g/mol

Monoisotopic Mass

746.2177702 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-08

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